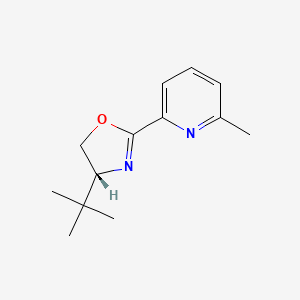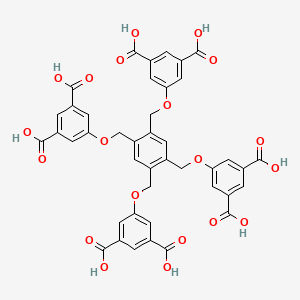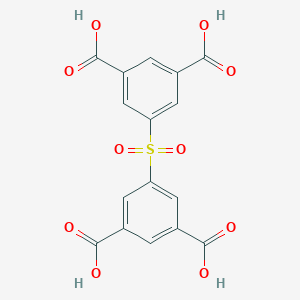
1,1,2,2-Tetra(pyridin-4-yl)ethene
Übersicht
Beschreibung
1,1,2,2-Tetra(pyridin-4-yl)ethene is a useful research compound. Its molecular formula is C22H16N4 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Production of Coordination Polymers : It's used to produce a two-dimensional coordination polymer that forms a stable, porous, three-dimensional supramolecular structure (Xue et al., 2019).
Coordination Chemistry and Metallosupramolecular Synthons : It plays a role in coordination chemistry, particularly with metals like silver, copper, palladium, and zinc (Steel & Sumby, 2003).
Study of Platinum Complexes : This compound is useful in studying platinum complexes, including those with potential anti-tumor properties (Ismail, Kerrison, & Sadler, 1982).
Applications in Sensing Technologies : It has potential applications in pressure and acid/alkali fluorescence sensing (Xiong et al., 2018).
Building Block for Nonlinear Optical/Electro-Optic Multilayers : It's used as a building block for highly transparent nonlinear optical/electro-optic multilayers (Facchetti et al., 2003).
Synthesis of Cyclobutenes : It serves as a precursor in the room temperature synthesis of cyclobutenes (Alcaide et al., 2015).
Role in Hydrogen-Bonding Interactions : This compound is important in hydrogen-bonding interactions between linear bipyridinium cations and nitrate anions (Felloni et al., 2002).
Synthesis of Tetraketone and Tetraaldehyde Derivatives : It is used for synthesizing tetraketone and tetraaldehyde derivatives (Er et al., 2008).
Photochromic Systems : It can be utilized in photochromic systems with reversible ring-closure reactions and high quantum yields (Nakayama, Hayashi, & Irie, 1991).
Valence Tautomerism and Luminescence in Coordination Polymers : It's involved in two-dimensional coordination polymers that incorporate valence tautomerism and luminescence (Liu et al., 2022).
Inorganic Crystal Engineering : This compound is a potential new direction for inorganic crystal engineering (Blake et al., 1997).
Fluorescent Platforms and Energy Donors : It can be used in tetraphenylethene-based supramolecular coordination frameworks as fluorescent platforms and energy donors for efficient artificial light-harvesting materials and cancer cell imaging (Wang et al., 2020).
Cocrystal Salt Formation : It forms part of the cocrystal salt tetraaquabis[trans-1,2-bis(pyridin-4-yl)ethene-N]iron(II), a rare example of a mononuclear FeII compound (Addala et al., 2019).
Highly Emissive in Condensed Phase : It's highly emissive in the condensed phase, with a fluorescence quantum yield of up to 74.1% in a solid film (Zhang et al., 2015).
Fluorescent pH Sensor and Chemosensor : It can be used as a fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
Fluorescent Sensor for VOCs : It exhibits intense blue luminescence and sensitivity to toxic volatile organic compounds (VOCs) (Zhao et al., 2016).
Crystal Structures with 4-Alkoxybenzoic Acids : It's involved in crystal structures with 4-alkoxybenzoic acids, showing two acid molecules and one base molecule held together by O-HN hydrogen bonds (Tabuchi, Gotoh, & Ishida, 2016).
Use in Electrochromic Devices : It's used in the synthesis of new electrochromic polymers, exhibiting a color change from transparent to dark blue with good open circuit memory (Carbas et al., 2016).
Intramolecular Charge Transfer Studies : It's studied for its intramolecular charge transfer, although the transfer is limited in certain derivatives (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Eigenschaften
IUPAC Name |
4-(1,2,2-tripyridin-4-ylethenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4/c1-9-23-10-2-17(1)21(18-3-11-24-12-4-18)22(19-5-13-25-14-6-19)20-7-15-26-16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIDKYAFTJKSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=C(C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8197707.png)

![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)
![[1,1':3',1''-Terphenyl]-3,3'',5,5',5''-pentacarboxylic acid](/img/structure/B8197726.png)


![(3aR,8aS)-2-(6-Methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8197753.png)





